(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a hydroxyimino group and a methoxy group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-nitro-5-methoxy-3H-inden-1-one.
Reduction: Formation of 2-amino-5-methoxy-3H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-hydroxyimino-3H-inden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2Z)-2-hydroxyimino-5-methyl-3H-inden-1-one: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYQAKPMLRTDL-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=NO)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=N\O)/C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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